REACTION_SMILES
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[CH3:23][OH:24].[F:1][C:2]([F:3])([F:4])[C:16]([NH:5][c:6]1[cH:7][cH:8][cH:9][c:10]2[c:11]1[CH:12]([CH3:15])[CH2:13][O:14]2)=[O:17].[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1.[OH2:25]>>[NH2:5][c:6]1[cH:7][cH:8][cH:9][c:10]2[c:11]1[CH:12]([CH3:15])[CH2:13][O:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CC1COc2cccc(NC(=O)C(F)(F)F)c21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1COc2cccc(NC(=O)C(F)(F)F)c21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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Type
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product
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Smiles
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CC1COc2cccc(N)c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |